molecular formula C16H10BrN5O3S B11479372 12-bromo-11,13-dimethyl-5-(4-nitrophenyl)-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

12-bromo-11,13-dimethyl-5-(4-nitrophenyl)-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

Cat. No.: B11479372
M. Wt: 432.3 g/mol
InChI Key: UMVAOQKWECRLSY-UHFFFAOYSA-N
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Description

12-bromo-11,13-dimethyl-5-(4-nitrophenyl)-8-thia-3,4,5,10-tetrazatricyclo[74002,7]trideca-1(13),2(7),3,9,11-pentaen-6-one is a complex heterocyclic compound It features a unique structure that includes a bromine atom, nitrophenyl group, and multiple nitrogen atoms within a tricyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-bromo-11,13-dimethyl-5-(4-nitrophenyl)-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, the reaction may start with the bromination of a suitable precursor, followed by nitration and subsequent cyclization to form the desired tricyclic structure. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the complex ring system.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

12-bromo-11,13-dimethyl-5-(4-nitrophenyl)-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the nitro group or reduce other functional groups within the molecule.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or electrophiles like alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

12-bromo-11,13-dimethyl-5-(4-nitrophenyl)-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its complex ring system and functional groups can be utilized in the design of novel materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile starting point for various synthetic pathways.

Mechanism of Action

The mechanism of action of 12-bromo-11,13-dimethyl-5-(4-nitrophenyl)-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine and nitrophenyl groups can influence its binding affinity and specificity, while the tricyclic structure provides a rigid framework that can enhance selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

12-bromo-11,13-dimethyl-5-(4-nitrophenyl)-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one stands out due to the presence of the bromine and nitrophenyl groups, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. The combination of these functional groups within a rigid tricyclic framework provides unique opportunities for its application in various fields.

Properties

Molecular Formula

C16H10BrN5O3S

Molecular Weight

432.3 g/mol

IUPAC Name

12-bromo-11,13-dimethyl-5-(4-nitrophenyl)-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

InChI

InChI=1S/C16H10BrN5O3S/c1-7-11-13-14(26-15(11)18-8(2)12(7)17)16(23)21(20-19-13)9-3-5-10(6-4-9)22(24)25/h3-6H,1-2H3

InChI Key

UMVAOQKWECRLSY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=C(C(=O)N(N=N3)C4=CC=C(C=C4)[N+](=O)[O-])SC2=NC(=C1Br)C

Origin of Product

United States

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